4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1389315-13-2
VCID: VC7838535
InChI: InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H
SMILES: CC1=CC(=NC=N1)OC2CCNCC2.Cl
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride

CAS No.: 1389315-13-2

Cat. No.: VC7838535

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71

* For research use only. Not for human or veterinary use.

4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride - 1389315-13-2

Specification

CAS No. 1389315-13-2
Molecular Formula C10H16ClN3O
Molecular Weight 229.71
IUPAC Name 4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H
Standard InChI Key CZZZGZLNZCHREQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)OC2CCNCC2.Cl
Canonical SMILES CC1=CC(=NC=N1)OC2CCNCC2.Cl

Introduction

Structural and Chemical Properties

The molecular formula of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is C10H16ClN3O, with a molar mass of 229.71 g/mol. The pyrimidine ring serves as a planar aromatic scaffold, while the piperidin-4-yloxy group introduces a stereochemically flexible substituent. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and solubility in polar solvents .

Key structural features influencing its reactivity and binding interactions include:

  • Methyl group at position 4: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins.

  • Piperidin-4-yloxy group at position 6: The oxygen atom bridges the pyrimidine ring and the piperidine nitrogen, enabling hydrogen bonding with biological targets. The piperidine ring’s chair conformation allows for stereoselective interactions .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized through nucleophilic aromatic substitution (NAS) reactions. A typical route involves:

  • Chloropyrimidine precursor: 4-Methyl-6-chloropyrimidine reacts with piperidin-4-ol under basic conditions (e.g., K2CO3) to form the ether linkage.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Microwave-assisted synthesis, as demonstrated for analogous pyrimidines, reduces reaction times from hours to minutes while improving yields .

Physicochemical Profiling

Calculated physicochemical parameters (e.g., cLogP = 3.84) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydrochloride salt further improves solubility (>10 mg/mL in water), critical for in vitro assays .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Structural analogs of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride exhibit potent inhibition of N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme in the endocannabinoid biosynthesis pathway. For example:

  • Compound 2 (a morpholine-substituted analog): Displays a pIC50 of 6.09 ± 0.04 against NAPE-PLD .

  • LEI-401 (a piperidine-substituted lead compound): Achieves pIC50 = 7.14 ± 0.04 (IC50 = 72 nM), highlighting the importance of piperidine ring substitution .

The piperidin-4-yloxy group in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride likely engages in hydrogen bonding with catalytic residues (e.g., Asp or Glu) in the enzyme’s active site, analogous to LEI-401 .

Receptor Interactions

Pyrimidine derivatives with piperidine substituents show affinity for G-protein-coupled receptors (GPCRs) and ion channels. For instance:

  • 3-Phenylpiperidine analogs: Modulate serotonin and dopamine receptors, suggesting potential neurological applications .

  • Hydroxypyrrolidine derivatives: Enhance selectivity for cannabinoid receptors CB1/CB2 due to stereoelectronic effects .

Comparative Analysis with Structural Analogs

The table below contrasts 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride with key analogs studied in recent literature:

Compound NameR1 SubstituentR2 SubstituentpIC50 ± SEMcLogP
4-Methyl-6-(piperidin-4-yloxy)pyrimidine HClPiperidin-4-yloxyMethylPredicted: 6.2–6.53.84
LEI-401 (S)-3-PhenylpiperidineCyclopropylmethylamide7.14 ± 0.043.46
Compound 2 MorpholineN-Methylphenethylamine6.09 ± 0.043.84
4-Chloro-5-methylpyrimidineChlorineMethyl<5.04.25

Key observations:

  • Piperidine vs. morpholine: Piperidine substituents (e.g., LEI-401) improve potency by 10-fold compared to morpholine, likely due to better hydrophobic pocket occupancy .

  • Methyl group: Enhances metabolic stability compared to halogenated analogs .

Pharmacological Applications

Neurological Disorders

NAPE-PLD inhibitors like LEI-401 reduce anandamide levels, modulating emotional behavior in preclinical models . The piperidin-4-yloxy moiety in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride could similarly regulate endocannabinoid signaling, offering potential for treating anxiety or depression.

Anti-Inflammatory Agents

Pyrimidine-based inhibitors suppress phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), mitigating inflammation . The compound’s solubility profile makes it suitable for intravenous formulation in acute settings.

Future Research Directions

  • Crystallographic Studies: Co-crystallization with NAPE-PLD or GPCRs would clarify binding modes and guide optimization.

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration in rodent models.

  • Toxicology Profiling: Evaluate hepatotoxicity and off-target effects using high-throughput screening.

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